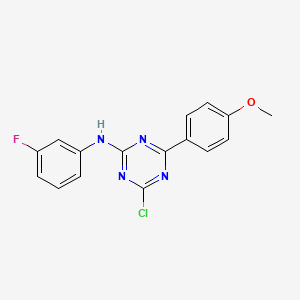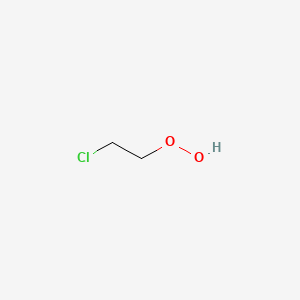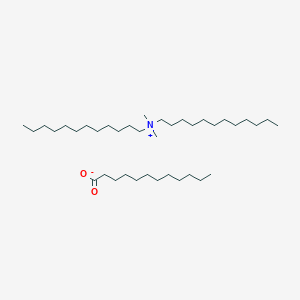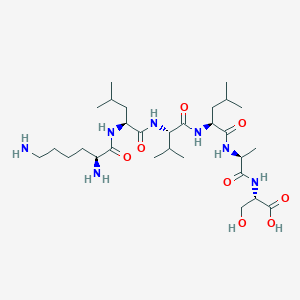![molecular formula C54H57As B14231760 Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}arsane CAS No. 823235-16-1](/img/structure/B14231760.png)
Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}arsane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}arsane is a complex organoarsenic compound characterized by the presence of three phenyl groups substituted with 4-tert-butylphenyl and ethenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}arsane typically involves the reaction of arsenic trichloride with 4-tert-butylphenylacetylene in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product. The reaction can be represented as follows:
AsCl3+3C6H4(C(CH3)3)C2H→As[C6H4(C(CH3)3)C2H]3+3HCl
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where arsenic trichloride and 4-tert-butylphenylacetylene are fed into a reactor under controlled conditions. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity.
化学反应分析
Types of Reactions
Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert the compound to lower oxidation states of arsenic.
Substitution: The phenyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions.
Major Products
Oxidation: Arsenic oxides and substituted phenyl derivatives.
Reduction: Lower oxidation state arsenic compounds.
Substitution: Halogenated phenyl derivatives.
科学研究应用
Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}arsane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and as a stabilizer in polymers.
作用机制
The mechanism by which Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}arsane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, influencing various biochemical pathways. Its bulky phenyl groups may also play a role in modulating its activity and selectivity.
相似化合物的比较
Similar Compounds
Tris(2,4-di-tert-butylphenyl)phosphite: A similar compound used as an antioxidant in polymers.
Tris(4-tert-butylphenyl)phosphine: Another related compound with applications in catalysis.
Uniqueness
Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}arsane is unique due to its specific substitution pattern and the presence of arsenic, which imparts distinct chemical and physical properties compared to its phosphorus analogs. This uniqueness makes it valuable for specialized applications in research and industry.
属性
CAS 编号 |
823235-16-1 |
|---|---|
分子式 |
C54H57As |
分子量 |
780.9 g/mol |
IUPAC 名称 |
tris[4-[2-(4-tert-butylphenyl)ethenyl]phenyl]arsane |
InChI |
InChI=1S/C54H57As/c1-52(2,3)46-28-16-40(17-29-46)10-13-43-22-34-49(35-23-43)55(50-36-24-44(25-37-50)14-11-41-18-30-47(31-19-41)53(4,5)6)51-38-26-45(27-39-51)15-12-42-20-32-48(33-21-42)54(7,8)9/h10-39H,1-9H3 |
InChI 键 |
ZVJSANHDPSJGJF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)[As](C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C(C)(C)C)C5=CC=C(C=C5)C=CC6=CC=C(C=C6)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzenamine, N,N-dimethyl-4-[2-(2-propenyl)-2H-1,2,3-triazol-4-yl]-](/img/structure/B14231679.png)


![1,1',1'',1''',1'''',1'''''-[(2-Fluoro-1,4-phenylene)di(prop-1-yne-1,3,3,3-tetrayl)]hexabenzene](/img/structure/B14231709.png)
![9-(3-{[(4-Bromophenyl)methyl]amino}propyl)-9H-carbazole-2,7-diol](/img/structure/B14231715.png)
![5,5-Dimethyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylic acid](/img/structure/B14231719.png)



![3,5-Bis{[(6-aminohexanoyl)amino]methyl}benzoic acid](/img/structure/B14231764.png)
![6-(4-Methyl-1,4-dihydro-2H-imidazo[4,5-b]pyridin-2-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14231771.png)

![Pyrazinamine, 5-(2-benzofuranyl)-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B14231789.png)
